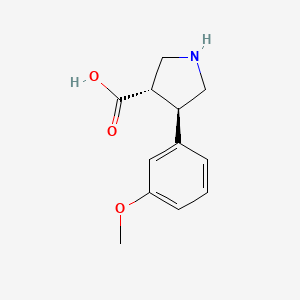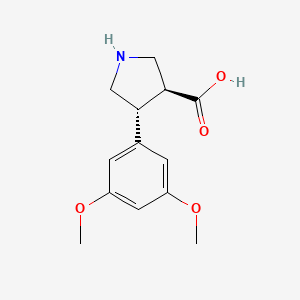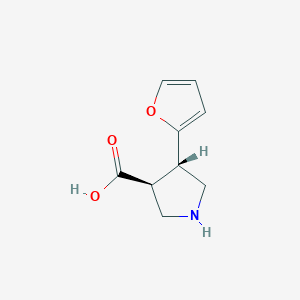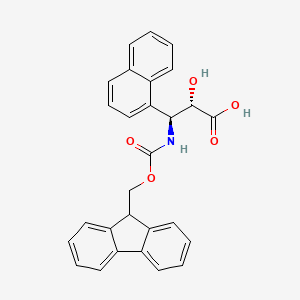
2-Quinoxalinetiol
Descripción general
Descripción
2-Quinoxalinethiol is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Quinoxalinethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Quinoxalinethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinoxalinethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño de Moléculas Bioactivas
La quinoxalina se ha utilizado ampliamente en el diseño y desarrollo de numerosas moléculas bioactivas . La estructura y propiedades únicas de la quinoxalina la convierten en una parte química importante en el campo de la bioquímica .
Síntesis de Tintes
Los andamios de quinoxalina se han utilizado en la síntesis de varios tintes . Las propiedades fisicoquímicas de la quinoxalina contribuyen al color y la estabilidad de estos tintes .
Materiales Fluorescentes
Los compuestos basados en quinoxalina han encontrado aplicaciones en la creación de materiales fluorescentes . Estos materiales se utilizan en una variedad de campos, incluida la bioimagen y la tecnología de sensores .
Materiales Electroluminiscentes
Los derivados de quinoxalina se han utilizado en el desarrollo de materiales electroluminiscentes . Estos materiales son componentes clave en dispositivos como los diodos orgánicos emisores de luz (OLED) .
Aplicaciones de Celdas Solares
La quinoxalina se ha utilizado como un sensibilizador orgánico en aplicaciones de celdas solares . La capacidad del compuesto para absorber la luz y transferir electrones lo hace adecuado para este propósito .
Materiales Optoelectrónicos Poliméricos
La quinoxalina se ha incorporado a materiales optoelectrónicos poliméricos . Estos materiales se utilizan en una variedad de dispositivos optoelectrónicos, incluidas las células fotovoltaicas y los fotodetectores .
Aplicaciones Antimicrobianas
Los derivados de quinoxalina han mostrado efectos antimicrobianos significativos . Se han utilizado en el desarrollo de fármacos para tratar diversas enfermedades infecciosas .
Aplicaciones Anticancerígenas
Los derivados de quinoxalina se han utilizado en el desarrollo de fármacos anticancerígenos . Los compuestos han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas .
Mecanismo De Acción
Safety and Hazards
2-Quinoxalinethiol is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 2-Quinoxalinethiol are not mentioned in the search results, quinoxaline derivatives have been the subject of extensive research due to their wide range of applications . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . This suggests that 2-Quinoxalinethiol and other quinoxaline derivatives may continue to be areas of interest in future research.
Propiedades
IUPAC Name |
1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXGZFDGDSRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377048 | |
| Record name | 2-Quinoxalinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-54-5 | |
| Record name | 2-Quinoxalinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Quinoxalinethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8JT3NXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is quinoxaline-2-thiol synthesized?
A1: A recent study [] describes a facile synthesis of quinoxaline-2-thiol from readily available starting materials. The method involves reacting phenacyl sulfoxides bearing 1-methyl-1H-tetrazole with ortho-aryl diamines. This reaction proceeds through a series of steps, including the generation of sulfines, site-selective carbophilic addition, elimination, intramolecular nucleophilic addition, and finally, dehydration condensation. This approach offers a direct and simplified route to obtain quinoxaline-2-thiols with moderate to good yields.
Q2: What are the potential applications of quinoxaline-2-thiol and its derivatives?
A2: Quinoxaline-2-thiol and its derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments []. Research suggests that these compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The effectiveness of these inhibitors is influenced by their molecular structure, particularly the presence of electron-donating or electron-withdrawing groups.
Q3: How do structural modifications of quinoxaline-2-thiol influence its corrosion inhibition properties?
A3: Experimental and computational studies have investigated the structure-activity relationship (SAR) of quinoxaline-2-thiol derivatives in the context of corrosion inhibition []. The results indicate that the introduction of electron-donating groups, such as hydroxyl (-OH) or thiol (-SH), enhances the inhibition efficiency. This enhancement is attributed to the increased electron density on the quinoxaline ring, facilitating stronger adsorption onto the metal surface. Conversely, electron-withdrawing groups tend to diminish the inhibition efficacy.
Q4: Are there any environmental concerns associated with quinoxaline-2-thiol?
A4: While quinoxaline-2-thiol exhibits promising properties as a corrosion inhibitor, its use in agricultural insecticides like quinalphos has raised environmental concerns []. Studies have shown that quinalphos and its metabolites, including quinoxaline-2-thiol, can negatively impact soil microbial activity, particularly arginine ammonification. These effects can disrupt nitrogen cycling in the soil, potentially affecting plant growth and overall soil health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















